molecular formula C39H62O14 B591401 Ophiogenin 3-O- CAS No. 128502-94-3

Ophiogenin 3-O-

货号: B591401
CAS 编号: 128502-94-3
分子量: 754.911
InChI 键: DGFVATVOFRGGFO-IPRUERMDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside (hereafter referred to as Ophiogenin 3-O-) is a steroidal saponin isolated from the fibrous roots and tubers of Ophiopogon japonicus (Liliaceae family), a plant widely used in traditional Chinese medicine for its cardiovascular and anti-inflammatory properties . Its structure consists of a C27 steroidal aglycone (ophiogenin) linked to a disaccharide moiety: α-L-rhamnose (1→2)-β-D-glucose (Figure 1). With a molecular formula of C₃₉H₆₂O₁₄ and molecular weight of 754.90 g/mol, it is soluble in chloroform-methanol mixtures and serves as a reference standard in pharmacological studies .

属性

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVATVOFRGGFO-IPRUERMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

蛇根碱-3-O-α-L-鼠李糖基-(1->2)-β-D-葡萄糖苷的合成涉及从蛇根草根部提取蛇根碱,然后进行糖基化反应以连接糖基部分。 糖基化过程通常涉及在特定反应条件下使用糖基供体和受体,例如催化剂的存在和控制的温度 .

工业生产方法

该化合物的工业生产主要基于从天然来源中提取,然后进行纯化过程。 提取涉及溶剂提取技术,而纯化则通过色谱法来实现,以确保高纯度和产量 .

化学反应分析

反应类型

蛇根碱-3-O-α-L-鼠李糖基-(1->2)-β-D-葡萄糖苷会经历各种化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

    还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

    取代: 该反应涉及用另一种官能团取代一种官能团,通常由特定试剂和条件促进。

常用试剂和条件

    氧化剂: 高锰酸钾,过氧化氢。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤素,亲核试剂。

主要形成的产物

从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

科学研究应用

蛇根碱-3-O-α-L-鼠李糖基-(1->2)-β-D-葡萄糖苷具有广泛的科学研究应用:

作用机制

与相似化合物的比较

相似化合物

独特性

蛇根碱-3-O-α-L-鼠李糖基-(1->2)-β-D-葡萄糖苷因其特定的糖基化模式而独一无二,这有助于其独特的药理特征。 α-L-鼠李糖基和β-D-葡萄糖基部分的存在增强了其溶解度和生物利用度,使其成为治疗应用中宝贵的化合物.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of Ophiogenin 3-O- is best understood through comparison with analogous steroidal saponins and glycosides. Below is a detailed analysis:

Structural Analogues from Ophiopogon japonicus

Compound 1 (Ophiogenin 3-O-α-L-Rhamnopyranosyl-(1→2)-β-D-Glucopyranoside)
  • Structure : Ophiogenin + Rha-(1→2)-Glc.
  • Molecular Weight : 754.90 g/mol.
  • Key Activity : Cardiovascular protection, anti-inflammatory effects .
Compound 2 (Ophiogenin 3-O-α-L-[Rhamnopyranosyl-(1→2)][β-D-Xylopyranosyl-(1→3)]-β-D-Glucopyranoside)
  • Structure : Adds a β-D-xylose residue at the 3-position of glucose.
  • Molecular Weight : ~921 g/mol (estimated).
  • Key Activity: Enhanced bioavailability due to additional xylose; antiproliferative activity noted in preliminary studies .
Compound 3 (Ruscogenin 1-O-[2-O-Acetyl-Rhamnopyranosyl-(1→2)][β-D-Xylopyranosyl-(1→3)]-β-D-Fucopyranoside)
  • Structure: Differs in aglycone (ruscogenin instead of ophiogenin) and sugar chain (fucose core with acetylated rhamnose).
  • Molecular Weight : ~950 g/mol (estimated).
  • Key Activity : Antithrombotic and neuroprotective effects due to acetyl group and fucose .

Analogues from Other Species

23-Hydroxylongispinogenin 3-O-β-D-Galactopyranoside
  • Source : Chorchorus acutangulus.
  • Structure: Longispinogenin aglycone + galactose.
  • Key Difference : Substitution of glucose with galactose reduces solubility in polar solvents. NMR data show near-identical aglycone signals but distinct sugar-unit shifts .
Cixi-ophiopogon B (Ophiogenin 3-O-α-L-Rhamnopyranosyl-(1→2)[β-D-Xylopyranosyl-(1→3)][β-D-Glucopyranosyl-(1→4)]-β-D-Glucopyranoside)
  • Structure : Adds a β-D-glucose residue at the 4-position of the core glucose.
  • Molecular Weight : ~1,088 g/mol (estimated).
  • Key Activity : Hypothesized enhanced binding to cellular receptors due to extended glycosylation .

Functional Analogues: Flavonoid Glycosides

  • Structure: Quercetin aglycone + rutinose (glucose-rhamnose).
  • Key Activity : Antioxidant and anti-inflammatory properties, but mechanistically distinct from saponins .

Comparative Analysis Table

Compound Name Aglycone Sugar Moiety Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activity Source References
Ophiogenin 3-O- (Compound 1) Ophiogenin Rha-(1→2)-Glc C₃₉H₆₂O₁₄ 754.90 Cardiovascular, anti-inflammatory Ophiopogon japonicus
Compound 2 (Cixi-ophiopogon A) Ophiogenin Rha-(1→2)-[Xyl-(1→3)]-Glc C₄₄H₇₂O₁₈ ~921 Antiproliferative Ophiopogon japonicus
Compound 3 (Ruscogenin derivative) Ruscogenin Ac-Rha-(1→2)-[Xyl-(1→3)]-Fuc C₄₆H₇₄O₁₉ ~950 Antithrombotic Ophiopogon japonicus
23-Hydroxylongispinogenin 3-O-Galactoside Longispinogenin Gal-(1→3)-Glc C₄₁H₆₆O₁₅ 799.96 Not reported Chorchorus acutangulus
Quercetin 3-O-β-D-rutinoside Quercetin Rha-(1→6)-Glc C₂₇H₃₀O₁₆ 610.52 Antioxidant Various plants

Key Findings and Implications

Sugar Chain Complexity Enhances Bioactivity : The addition of xylose (Compound 2) or glucose (Cixi-ophiopogon B) to Ophiogenin 3-O- increases molecular weight and may improve receptor binding or metabolic stability .

Aglycone Specificity: Substituting ophiogenin with ruscogenin or longispinogenin alters lipid solubility and target affinity, explaining divergent activities (e.g., neuroprotective vs. cardiovascular) .

Glycosylation Patterns: Flavonoid glycosides () demonstrate that glycosylation is a broader evolutionary strategy to enhance solubility and bioavailability, though their mechanisms differ from steroidal saponins .

生物活性

Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, commonly referred to as Ophiogenin 3-O-, is a terpenoid glycoside derived from the roots of Ophiopogon japonicus. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and traditional medicine. This article explores the biological activity of Ophiogenin 3-O-, supported by data tables, research findings, and case studies.

Chemical Composition

Ophiogenin 3-O- has a complex structure characterized by a molecular formula of C39H62O14C_{39}H_{62}O_{14} and a molecular weight of approximately 754.9 g/mol. Its structure includes a rhamnopyranosyl and glucopyranosyl moiety, which contribute to its biological properties. The compound exhibits significant pharmacological effects, particularly on the cardiovascular system, making it a subject of interest in medicinal chemistry .

Biological Activities

1. Anti-inflammatory Properties
Research has demonstrated that Ophiogenin 3-O- exhibits notable anti-inflammatory activity. In vitro studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. The mechanism involves the suppression of nuclear factor kappa B (NF-κB) activation, leading to reduced expression of inflammatory markers .

2. Cardiovascular Effects
Ophiogenin 3-O- has been reported to have beneficial effects on cardiovascular health. Studies indicate that it can improve endothelial function and reduce oxidative stress in vascular tissues. This is particularly important as oxidative stress is a key factor in the pathogenesis of cardiovascular diseases .

3. Antioxidant Activity
The antioxidant capacity of Ophiogenin 3-O- has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative damage .

4. Anticancer Potential
Emerging evidence suggests that Ophiogenin 3-O- may possess anticancer properties. In cell line studies, it has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The underlying mechanisms may involve modulation of cell cycle regulators and apoptosis-related proteins .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NF-κB activation
CardiovascularImprovement of endothelial function
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis

Table 2: Pharmacological Properties

PropertyValue
Molecular FormulaC39H62O14C_{39}H_{62}O_{14}
Molecular Weight754.9 g/mol
Density1.41 g/cm³
Boiling Point900.4 °C

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on human macrophage cell lines demonstrated that treatment with Ophiogenin 3-O- resulted in a significant decrease in TNF-α and IL-6 levels, indicating its potential as an anti-inflammatory agent in therapeutic applications for chronic inflammatory diseases .

Case Study 2: Cardiovascular Health
In an animal model, administration of Ophiogenin 3-O- led to improved vascular reactivity and reduced markers of oxidative stress, suggesting its protective role against cardiovascular disorders .

常见问题

Q. What are the established synthetic routes for Ophiogenin 3-O- derivatives, and how should researchers validate their purity?

Methodological Answer: Common synthetic approaches include glycosylation of ophiogenin aglycones or extraction from natural sources followed by enzymatic modification. Validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, HRMS). For purity assessment, integrate quantitative NMR (qNMR) with mass spectrometry to confirm molecular integrity. Experimental protocols should detail reaction conditions, purification steps, and reference standards, adhering to reproducibility guidelines outlined in scientific reporting .

Q. Which spectroscopic techniques are essential for characterizing Ophiogenin 3-O- structural features?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for elucidating glycosidic linkages and stereochemistry. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable. Ensure raw spectral data are archived in supplementary materials for peer review .

Q. How should researchers design in vitro assays to evaluate Ophiogenin 3-O- bioactivity?

Methodological Answer: Prioritize cell-based models relevant to the compound’s known pharmacological targets (e.g., anti-inflammatory or anticancer pathways). Use dose-response curves to establish IC₅₀ values and include positive controls (e.g., dexamethasone for anti-inflammatory assays). Validate results with orthogonal assays (e.g., Western blotting for protein expression) and account for solvent cytotoxicity. Document assay conditions (pH, temperature, incubation time) to align with reproducibility standards .

Q. What strategies are effective for conducting a systematic literature review on Ophiogenin 3-O-?

Methodological Answer: Employ databases like PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "Ophiogenin 3-O-" AND "biosynthesis"). Use the PICO framework to define Population (e.g., plant sources), Intervention (extraction methods), Comparison (synthetic analogs), and Outcomes (bioactivity). Screen results for peer-reviewed articles post-2010, excluding preprints. Critically appraise sources using tools like AMSTAR-2 to avoid bias .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during Ophiogenin 3-O- synthesis?

Methodological Answer: Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis to enhance enantiomeric excess. Monitor reaction kinetics via in-situ FTIR or HPLC to identify optimal termination points. Computational modeling (e.g., DFT calculations) can predict steric hindrance effects. Validate outcomes using circular dichroism (CD) spectroscopy and compare with crystallographic data from the Cambridge Structural Database .

Q. What methodologies resolve contradictions in NMR data interpretation for novel Ophiogenin 3-O- analogs?

Methodological Answer: Address discrepancies by cross-referencing DEPT-135, HSQC, and HMBC spectra to assign quaternary carbons and proton coupling patterns. Use solvent-induced shift experiments to differentiate conformational isomers. Collaborate with computational chemists to simulate NMR spectra via Gaussian or ACD/Labs software. Publish raw data in open-access repositories to facilitate peer validation .

Q. How should multi-omics approaches be integrated to study Ophiogenin 3-O-'s mechanisms?

Methodological Answer: Combine transcriptomics (RNA-seq) to identify target genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR or GC-MS) to track metabolic perturbations. Use pathway enrichment tools (e.g., KEGG, STRING) to map cross-omics interactions. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines. Ensure data interoperability via platforms like MetaboLights .

Q. What experimental designs mitigate reproducibility issues in Ophiogenin 3-O- bioassays?

Methodological Answer: Standardize protocols using BRENDA enzyme parameters or ATCC cell line guidelines. Implement blinding during data collection and analysis to reduce observer bias. Use statistical rigor: predefine sample sizes via power analysis, report p-values with confidence intervals, and apply Benjamini-Hochberg corrections for multiple comparisons. Archive datasets in FAIR-compliant repositories (e.g., Zenodo) .

Methodological Frameworks

Q. How can the FINER criteria improve hypothesis formulation for Ophiogenin 3-O- studies?

Methodological Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess research questions. For example:

  • Feasible: Ensure access to rare plant extracts or specialized synthetic facilities.
  • Novel: Explore understudied glycosylation patterns or mechanisms.
  • Ethical: Adhere to Nagoya Protocol for plant material sourcing.
  • Relevant: Align with global health priorities (e.g., antimicrobial resistance). Validate hypotheses using pilot studies and systematic reviews .

Q. What comparative frameworks are suitable for analyzing Ophiogenin 3-O- analogs?

Methodological Answer: Design comparative studies using scaffold-activity relationship (SAR) matrices. Categorize analogs by substituent groups (e.g., acyl vs. alkyl chains) and correlate with bioactivity (e.g., IC₅₀ values). Use principal component analysis (PCA) to cluster analogs by efficacy. Pair with molecular docking simulations to predict binding affinities against target proteins (e.g., COX-2). Publish comparative data in tabular formats with significance annotations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。